Dansyl-epsilon-aminocaproic acid
Overview
Description
Dansyl-epsilon-aminocaproic acid is an organic compound commonly used as a fluorescent labeling reagent. It consists of a dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) and an epsilon-aminocaproic acid moiety. The dansyl group is known for its strong fluorescence, making it useful in various analytical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dansyl-epsilon-aminocaproic acid typically involves the reaction of dansyl chloride with epsilon-aminocaproic acid. The reaction is carried out in an alkaline medium, often using a base such as sodium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures (25-40°C)
Solvent: Aqueous or organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants
Purification: Techniques such as crystallization, filtration, and chromatography to purify the final product
Quality Control: Rigorous testing to ensure the purity and consistency of the product
Chemical Reactions Analysis
Types of Reactions
Dansyl-epsilon-aminocaproic acid undergoes various chemical reactions, including:
Substitution Reactions: The dansyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium carbonate or sodium hydroxide in aqueous or organic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted dansyl derivatives.
Oxidation: Oxidized forms of the dansyl group.
Reduction: Reduced forms of the dansyl group.
Hydrolysis: Breakdown products of the amide bond, resulting in the release of epsilon-aminocaproic acid and dansyl derivatives.
Scientific Research Applications
Dansyl-epsilon-aminocaproic acid has a wide range of applications in scientific research:
Biology: Employed in the study of protein-protein interactions, enzyme kinetics, and cellular imaging.
Medicine: Utilized in diagnostic assays and the development of fluorescent probes for medical imaging.
Industry: Applied in the production of fluorescent dyes and markers for various industrial processes.
Mechanism of Action
The mechanism of action of dansyl-epsilon-aminocaproic acid involves its ability to bind to specific molecular targets through the epsilon-aminocaproic acid moiety. The dansyl group provides strong fluorescence, allowing for the visualization and tracking of the compound in various biological and chemical systems. The molecular targets and pathways involved include:
Protein Binding: The compound binds to proteins and peptides, enabling their detection and quantification.
Fluorescence: The dansyl group emits fluorescence upon excitation, making it useful for imaging and analytical applications.
Comparison with Similar Compounds
Dansyl-epsilon-aminocaproic acid can be compared with other similar compounds, such as:
Dansyl Chloride: Another fluorescent labeling reagent, but lacks the epsilon-aminocaproic acid moiety.
Fluorescein Isothiocyanate (FITC): A widely used fluorescent dye with different spectral properties.
Rhodamine B: Another fluorescent dye with distinct excitation and emission wavelengths.
Uniqueness
This compound is unique due to its combination of the dansyl group’s strong fluorescence and the epsilon-aminocaproic acid moiety’s binding capabilities. This dual functionality makes it particularly useful for a wide range of applications in scientific research and industry .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S.C12H23N/c1-20(2)16-10-6-9-15-14(16)8-7-11-17(15)25(23,24)19-13-5-3-4-12-18(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-11,19H,3-5,12-13H2,1-2H3,(H,21,22);11-13H,1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCLNMQIGRLBGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745584 | |
Record name | 6-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}hexanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76563-40-1 | |
Record name | Hexanoic acid, 6-[[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]amino]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76563-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}hexanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dansyl-ε-aminocaproic acid (dicyclohexylammonium) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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